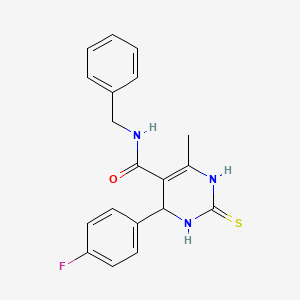![molecular formula C24H21Cl2N3O6 B15007735 N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)
N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorophenoxyethyl groups and a nitrobenzene dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenoxyethyl intermediates, which are then reacted with a nitrobenzene dicarboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, catalysts such as triethylamine, and controlled temperature settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted phenoxyethyl compounds, and various oxidized or reduced forms of the original compound .
科学的研究の応用
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxyethyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
- N1,N3-BIS[2-(2-BROMOPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS[2-(2-FLUOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS[2-(2-METHOXYPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Uniqueness
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to the presence of chlorophenoxyethyl groups, which impart distinct chemical and biological properties compared to its analogs. The chlorine atoms enhance the compound’s reactivity and potential for various applications .
特性
分子式 |
C24H21Cl2N3O6 |
|---|---|
分子量 |
518.3 g/mol |
IUPAC名 |
1-N,3-N-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H21Cl2N3O6/c25-19-5-1-3-7-21(19)34-11-9-27-23(30)16-13-17(15-18(14-16)29(32)33)24(31)28-10-12-35-22-8-4-2-6-20(22)26/h1-8,13-15H,9-12H2,(H,27,30)(H,28,31) |
InChIキー |
LMHHUDFCDWBFOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3,4-diethoxyphenyl)ethyl]-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15007653.png)
![Benzothiazole, 2-[1-(2-phenylethyl)-2-benzimidazolylmethylthio]-](/img/structure/B15007660.png)
![3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15007673.png)

![Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester](/img/structure/B15007686.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B15007694.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)
![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine](/img/structure/B15007723.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)

![1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
